

# N-Butylbenzamide chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Butylbenzamide**

Cat. No.: **B1595955**

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## An In-Depth Technical Guide to N-Butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **N-Butylbenzamide**, a secondary amide that serves as a valuable model compound in organic synthesis and medicinal chemistry.

## Chemical Identity and Structure

**N-Butylbenzamide** is an organic compound featuring a benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with a butyl group. Its fundamental details are crucial for experimental design and interpretation.

Chemical Structure:

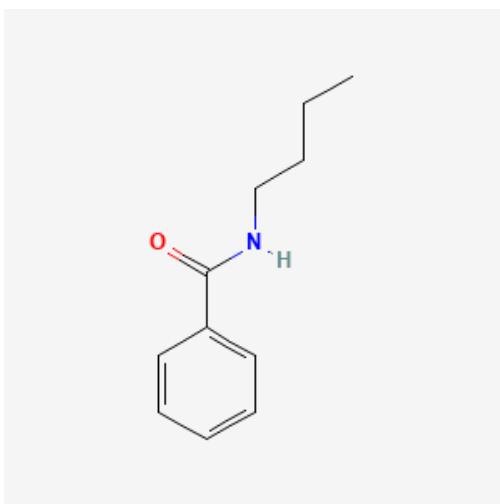


Image Credit: PubChem CID 76024

Table 1: Chemical Identifiers for **N-Butylbenzamide**

Identifier	Value	Reference
IUPAC Name	<b>N-butylbenzamide</b>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	2782-40-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	177.24 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
InChIKey	BAULSHLTGVOYKM-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	CCCCNC(=O)C1=CC=CC=C1	<a href="#">[2]</a> <a href="#">[4]</a>

| Synonyms | **N-n-Butylbenzamide**, Butylbenzamide |[\[1\]](#)[\[2\]](#)[\[3\]](#) |

## Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of **N-Butylbenzamide** are essential for its purification, characterization, and quantification.

Table 2: Physicochemical Properties of **N-Butylbenzamide**

Property	Value	Reference
Melting Point	<b>39–42 °C</b>	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	128 °C (at 0.5 Torr)	<a href="#">[5]</a>
Density	0.988 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
pKa	15.00 ± 0.46 (Predicted)	<a href="#">[5]</a>

| XLogP3 | 2.1 |[\[2\]](#) |

Table 3: Spectroscopic Data for **N-Butylbenzamide**

Technique	Data	Reference
<sup>1</sup> H NMR	(300 MHz, CDCl <sub>3</sub> ) δ (ppm): <b>7.77 (m, 2H, Ar-H), 7.48–7.40 (m, 3H, Ar-H), 6.47 (br s, 1H, NH), 3.47–3.41 (m, 2H, -CH<sub>2</sub>-NH), 1.62–1.53 (m, 2H, -CH<sub>2</sub>-CH<sub>2</sub>-NH), 1.45–1.35 (m, 2H, -CH<sub>2</sub>-CH<sub>3</sub>), 0.95 (t, J=7.2 Hz, 3H, -CH<sub>3</sub>)</b>	<a href="#">[6]</a>
<sup>13</sup> C NMR	(CDCl <sub>3</sub> ) δ (ppm): Data for the specific isomer is available in spectral databases. A representative spectrum can be found in the literature.	<a href="#">[7]</a>
IR Spectroscopy	v_max (KBr, cm <sup>-1</sup> ): 3290 (N-H stretch), 1635 (C=O, Amide I)	<a href="#">[6]</a>

| Mass Spectrometry | (EI): Major fragments (m/z) at 105 (benzoyl cation), 77 (phenyl cation), and 135. |[\[1\]](#) |

## Synthesis and Experimental Protocols

**N-Butylbenzamide** is commonly synthesized via the nucleophilic acyl substitution of a benzoyl derivative with n-butylamine. The following protocol details a standard laboratory procedure.

Objective: To synthesize **N-Butylbenzamide** from benzoyl chloride and n-butylamine.

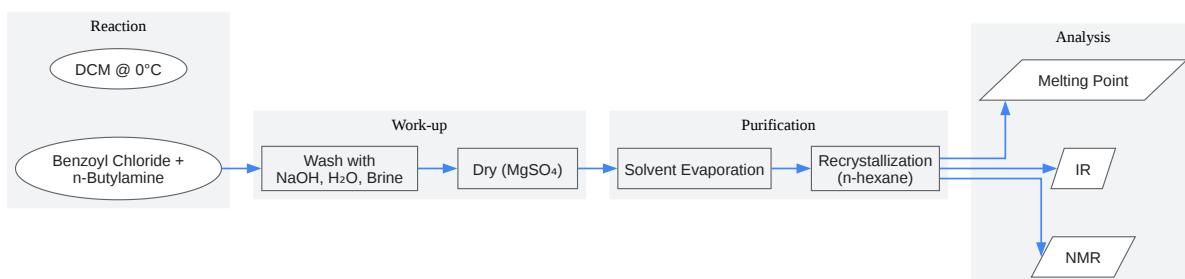
Materials:

- Benzoyl chloride
- n-Butylamine
- 10% aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (DCM) or Diethyl ether
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Stir plate and magnetic stir bar
- Separatory funnel
- Round-bottom flask
- Rotary evaporator

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve n-butylamine (1.1 equivalents) in the chosen organic solvent (e.g., DCM) and cool the mixture in an ice bath (0 °C).
- Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine. The reaction is exothermic and forms a white precipitate (n-butylammonium chloride).
- Reaction Progression: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the reaction goes to completion.
- Work-up:

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 10% aqueous NaOH solution to remove unreacted benzoyl chloride and HCl byproduct, followed by water, and finally a saturated brine solution.
- Separate the organic layer and dry it over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Purification:
  - Filter the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
  - If necessary, purify the product further by recrystallization from a suitable solvent like n-hexane to obtain **N-Butylbenzamide** as a white solid.[6]
- Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.



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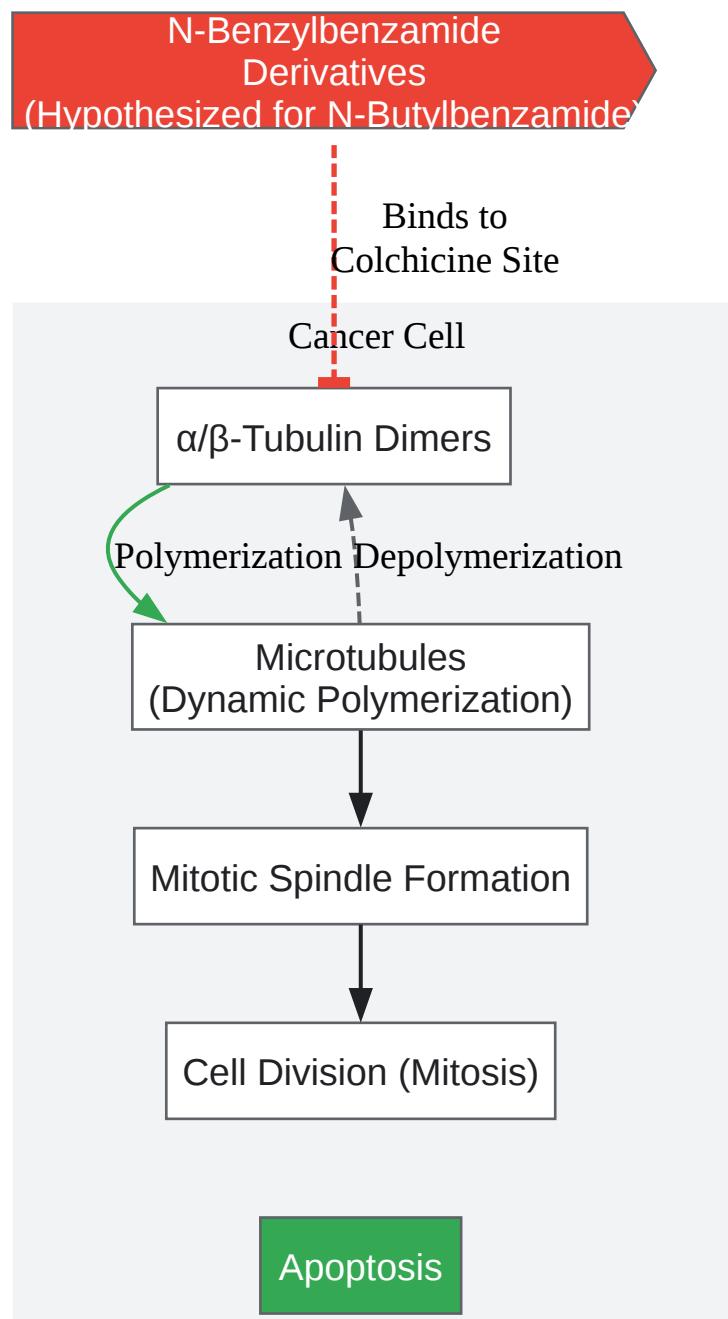
Caption: General workflow for the synthesis and characterization of **N-Butylbenzamide**.

## Biological Activity and Potential Mechanisms of Action

While **N-Butylbenzamide** itself is not extensively documented as a biologically active agent, the benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals.<sup>[8]</sup> Derivatives of the closely related N-benzylbenzamide are known to exhibit potent antitumor activities by acting as tubulin polymerization inhibitors.<sup>[9][10]</sup>

Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.<sup>[11]</sup> Molecules that interfere with microtubule dynamics are effective anticancer agents. N-benzylbenzamide derivatives have been shown to bind to the colchicine binding site on  $\beta$ -tubulin, preventing the polymerization of tubulin dimers into microtubules.<sup>[10]</sup> <sup>[11][12]</sup> This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Given the structural similarity, it is hypothesized that **N-Butylbenzamide** or its derivatives could potentially interact with tubulin, although likely with different potency compared to more complex N-benzylbenzamide analogues. This remains an area for future investigation.



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Caption: Hypothesized inhibition of tubulin polymerization by benzamide derivatives.

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Phone: (601) 213-4426  
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